molecular formula C17H15ClF3N5O2S B2958582 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-25-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Katalognummer B2958582
CAS-Nummer: 895006-25-4
Molekulargewicht: 445.85
InChI-Schlüssel: FZRGHMNSFOUBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2S and its molecular weight is 445.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiasthma Potential

Research has explored triazolopyrimidine compounds for their potential as antiasthma agents. A study found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, which could be beneficial in treating asthma. These compounds showed promising activity in a human basophil histamine release assay, suggesting their potential for further pharmacological and toxicological studies in antiasthma therapy (Medwid et al., 1990).

Radioligand Imaging

Another significant application involves the development of selective radioligands for imaging purposes, such as [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, particularly DPA-714, have been synthesized with a fluorine atom in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging with positron emission tomography (PET). This research provides a pathway for the development of diagnostic tools in neurology and oncology (Dollé et al., 2008).

Serotonin Receptor Antagonism

Compounds based on the triazolopyrimidine scaffold have also been investigated for their affinity to the serotonin 5-HT6 receptor, showing potential as selective antagonists. This research could lead to new treatments for neuropsychiatric disorders, as 5-HT6 receptors are implicated in cognitive processes and mood regulation. The study identified compounds with significant activity in functional assays and binding affinities, highlighting the therapeutic potential of these molecules in the treatment of disorders related to serotonin dysregulation (Ivachtchenko et al., 2010).

Adenosine Receptor Antagonism

Pyrazolotriazolopyrimidines, such as SCH 442416, have been identified as high-affinity and selective antagonists for the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and inflammation. The development of these antagonists offers potential therapeutic applications in diseases where the A2A receptor is involved, such as Parkinson's disease and other neurodegenerative disorders (Kumar et al., 2011).

Anticancer Activity

Triazolopyrimidine derivatives have shown promise in anticancer research, with certain compounds demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells. This research opens up new avenues for cancer treatment, highlighting the potential of triazolopyrimidine compounds in targeting and disrupting cancer cell proliferation and survival mechanisms. The unique mechanism of tubulin inhibition presented by these compounds provides a novel approach to combat cancer resistance to traditional chemotherapy (Zhang et al., 2007).

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O2S/c1-2-3-10-7-13(27)23-15-24-25-16(26(10)15)29-8-14(28)22-12-6-9(17(19,20)21)4-5-11(12)18/h4-7H,2-3,8H2,1H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGHMNSFOUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.